molecular formula C16H22ClNO3 B8819375 (S)-Mdpv HCl CAS No. 1669434-93-8

(S)-Mdpv HCl

Cat. No.: B8819375
CAS No.: 1669434-93-8
M. Wt: 311.80 g/mol
InChI Key: PYQZNWFQAMFAMT-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Mdpv HCl, also known as 3,4-methylenedioxypyrovalerone hydrochloride, is a synthetic stimulant of the cathinone class. It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and has been used as a recreational drug. The compound was first developed in the 1960s by a team at Boehringer Ingelheim .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylenedioxypyrovalerone hydrochloride typically involves the following steps:

    Formation of the intermediate: The synthesis begins with the reaction of 3,4-methylenedioxyphenyl-2-propanone with pyrrolidine to form the intermediate 3,4-methylenedioxyphenyl-2-pyrrolidinyl-propanone.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, methylenedioxypyrovalerone.

    Hydrochloride formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for methylenedioxypyrovalerone hydrochloride are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This typically involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methylenedioxypyrovalerone hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of methylenedioxypyrovalerone hydrochloride .

Scientific Research Applications

Methylenedioxypyrovalerone hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.

    Biology: The compound is used in studies investigating the effects of synthetic cathinones on biological systems, including their pharmacokinetics and metabolism.

    Medicine: Research on methylenedioxypyrovalerone hydrochloride has provided insights into its potential therapeutic uses and its adverse effects.

    Industry: The compound is used in forensic science for the analysis of drug abuse cases

Mechanism of Action

Methylenedioxypyrovalerone hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system. The compound has a high affinity for the dopamine transporter and a lower affinity for the norepinephrine transporter, with minimal effects on the serotonin transporter .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylenedioxypyrovalerone hydrochloride is unique due to its potent inhibition of dopamine and norepinephrine reuptake, leading to strong psychostimulant effects. It is more potent than other similar compounds such as pyrovalerone and mephedrone in terms of its effects on the central nervous system .

Properties

CAS No.

1669434-93-8

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

(2S)-1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C16H21NO3.ClH/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14;/h6-7,10,13H,2-5,8-9,11H2,1H3;1H/t13-;/m0./s1

InChI Key

PYQZNWFQAMFAMT-ZOWNYOTGSA-N

Isomeric SMILES

CCC[C@@H](C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.